2-[(1-ethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-6-iodo-3-(4-nitrophenyl)quinazolin-4(3H)-one
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Overview
Description
2-[(1-ETHYL-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE)METHYL]-6-IODO-3-(4-NITROPHENYL)-3,4-DIHYDROQUINAZOLIN-4-ONE is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are significant due to their presence in various natural products and drugs, and they play a crucial role in cell biology . This compound is of interest due to its potential biological activities and applications in scientific research.
Preparation Methods
The synthesis of 2-[(1-ETHYL-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE)METHYL]-6-IODO-3-(4-NITROPHENYL)-3,4-DIHYDROQUINAZOLIN-4-ONE involves multiple steps, including the formation of the indole and quinazolinone moieties. The synthetic routes typically involve:
Formation of the Indole Moiety: This can be achieved through various methods, such as the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes.
Formation of the Quinazolinone Moiety: This can be synthesized through the reaction of anthranilic acid derivatives with isocyanates or by cyclization of o-aminobenzamides.
Coupling of the Moieties: The final step involves coupling the indole and quinazolinone moieties under specific reaction conditions, such as using palladium-catalyzed cross-coupling reactions.
Chemical Reactions Analysis
2-[(1-ETHYL-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE)METHYL]-6-IODO-3-(4-NITROPHENYL)-3,4-DIHYDROQUINAZOLIN-4-ONE undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Scientific Research Applications
This compound has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, such as antiviral, anti-inflammatory, and anticancer properties[][4].
Medicine: It is investigated for its potential therapeutic applications, including its use as a lead compound in drug discovery and development.
Mechanism of Action
The mechanism of action of 2-[(1-ETHYL-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE)METHYL]-6-IODO-3-(4-NITROPHENYL)-3,4-DIHYDROQUINAZOLIN-4-ONE involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation or modulate immune responses by interacting with specific receptors .
Comparison with Similar Compounds
Compared to other similar compounds, 2-[(1-ETHYL-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE)METHYL]-6-IODO-3-(4-NITROPHENYL)-3,4-DIHYDROQUINAZOLIN-4-ONE is unique due to its specific structural features and biological activities. Similar compounds include:
Indole Derivatives: Such as 3-(2-bromoethyl)-1H-indole and 5-fluoro-1H-indole, which also exhibit various biological activities.
Quinazolinone Derivatives: Such as 2-methyl-4(3H)-quinazolinone and 6-chloro-2-phenylquinazolin-4(3H)-one, which are studied for their therapeutic potential.
Properties
Molecular Formula |
C25H17IN4O4 |
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Molecular Weight |
564.3 g/mol |
IUPAC Name |
2-[(1-ethyl-2-oxoindol-3-ylidene)methyl]-6-iodo-3-(4-nitrophenyl)quinazolin-4-one |
InChI |
InChI=1S/C25H17IN4O4/c1-2-28-22-6-4-3-5-18(22)19(24(28)31)14-23-27-21-12-7-15(26)13-20(21)25(32)29(23)16-8-10-17(11-9-16)30(33)34/h3-14H,2H2,1H3 |
InChI Key |
FWZBJNJMRIIBEU-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=CC=CC=C2C(=CC3=NC4=C(C=C(C=C4)I)C(=O)N3C5=CC=C(C=C5)[N+](=O)[O-])C1=O |
Origin of Product |
United States |
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